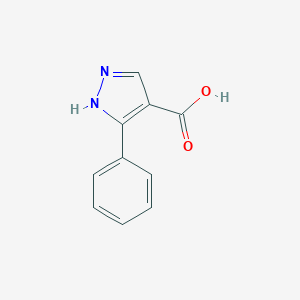

3-phenyl-1H-pyrazole-4-carboxylic acid

Descripción

3-Phenyl-1H-pyrazole-4-carboxylic acid (C₁₀H₈N₂O₂; MW 188.18 g/mol) is a pyrazole derivative featuring a phenyl group at position 3 and a carboxylic acid moiety at position 4 . This structure confers unique physicochemical properties, including moderate lipophilicity (logP = 1.76) and a polar surface area (tPSA) of 66.0 Ų, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its synthesis typically involves coupling reactions, as demonstrated in , where it was used to prepare amide derivatives with flavone-based compounds .

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTJKUYVFSBOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399786 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-65-4 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrazine-Based Cyclocondensation

The most widely reported method involves cyclocondensation of acetophenone derivatives with phenylhydrazine, followed by oxidation.

Procedure :

-

Formation of Hydrazone : Acetophenone reacts with phenylhydrazine in ethanol under reflux to form 1-phenyl-2-(1-phenylethylidene)hydrazine.

-

Cyclization : The hydrazine intermediate is treated with DMF and POCl₃ at 50–60°C, yielding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

Oxidation : The aldehyde group is oxidized to a carboxylic acid using NaClO₂ and NH₂SO₃H in acetone, achieving yields of 85–95%.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone formation | EtOH, reflux, 3 h | 90–92 |

| Cyclization | DMF/POCl₃, 50–60°C, 5 h | 80–85 |

| Oxidation | NaClO₂/NH₂SO₃H, RT, 4 h | 92 |

Advantages : High reproducibility and scalability.

Limitations : Requires strict control of POCl₃ handling due to its corrosive nature.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis of Ethyl Esters

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate undergoes hydrolysis under basic conditions to yield the carboxylic acid.

Procedure :

-

Ester Synthesis : Ethyl acetoacetate reacts with phenylhydrazine in ethanol to form the pyrazole ester.

-

Hydrolysis : The ester is treated with NaOH (2 M) at 80°C for 6 h, followed by acidification with HCl to precipitate the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 6 h |

| Yield | 88–90% |

Characterization :

-

¹H NMR (DMSO-d₆) : δ 12.8 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 7.6–7.3 (m, 5H, aromatic-H).

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, -COOH).

Advantages : Mild conditions and high purity.

Limitations : Requires intermediate ester synthesis, adding steps.

Direct Oxidation of 3-Phenyl-1H-Pyrazole-4-Carbaldehyde

Potassium Permanganate (KMnO₄) Oxidation

The aldehyde derivative is oxidized to the carboxylic acid using KMnO₄ in aqueous acidic conditions.

Procedure :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 4 h |

| Yield | 92% |

Side Reactions : Over-oxidation is minimized by controlling KMnO₄ stoichiometry.

Trichloroisocyanuric Acid (TCCA) Oxidation

A greener alternative employs TCCA with NaBr and TEMPO catalyst.

Procedure :

-

The aldehyde is treated with TCCA (2.5 equiv), NaBr (0.5 equiv), and TEMPO (0.1 equiv) in acetone/H₂O at 0°C.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Reaction Time | 2 h |

| Yield | 97% |

Advantages : Avoids toxic heavy metals.

Comparison of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Oxidation | 92 | 98 | Moderate | High |

| Ester Hydrolysis | 90 | 99 | Low | Moderate |

| KMnO₄ Oxidation | 92 | 97 | High | High |

| TCCA Oxidation | 97 | 99 | Moderate | High |

Recommendations :

-

Industrial Scale : Cyclocondensation + oxidation offers balance between cost and yield.

-

Lab Scale : TCCA oxidation provides high purity with minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-phenyl-1H-pyrazole can yield this compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Phenyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of numerous bioactive molecules. Its structure allows for modifications that enhance the pharmacological properties of resulting compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .

Anti-inflammatory Effects

Research indicates that this compound can alleviate inflammation in animal models, exhibiting activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, influencing metabolic pathways and providing insights into therapeutic targets for diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of herbicides and fungicides. These applications help protect crops from pests and diseases while promoting sustainable farming practices.

Herbicide Development

The compound's efficacy in inhibiting specific plant enzymes has led to its incorporation into formulations designed to control weed growth effectively .

Fungicide Applications

Studies have shown that derivatives can inhibit fungal growth, making them suitable candidates for developing new fungicides .

Material Science

This compound is also being investigated for its potential in creating advanced materials, such as polymers and coatings.

Polymer Synthesis

The compound can act as a building block for synthesizing novel polymeric materials with enhanced durability and resistance to environmental factors .

Coatings Development

Research into coatings incorporating this compound suggests improved performance characteristics, including chemical resistance and mechanical strength .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in chromatographic techniques.

Chromatography

It aids researchers in accurately identifying and quantifying other chemical substances in complex mixtures . Its stability and well-characterized properties make it an ideal candidate for use in various analytical methodologies.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-phenyl-1H-pyrazole-4-carboxylic acid and its analogs:

*Estimated using similar substituent contributions.

Key Observations :

- Lipophilicity : Electron-withdrawing groups (e.g., Cl in ) increase logP, enhancing membrane permeability. The target compound’s logP (1.76) balances solubility and permeability.

- Melting Points : Methyl derivatives (e.g., ) exhibit higher melting points due to efficient crystal packing via hydrogen bonding.

Spectral and Analytical Data

Actividad Biológica

3-Phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings and case studies.

This compound can be synthesized through various methods, often involving the reaction of phenylhydrazine with appropriate carboxylic acids or derivatives. The compound serves as a versatile building block for synthesizing more complex pyrazole derivatives, which may enhance its biological activity.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor . Studies have shown that derivatives of this compound can inhibit xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism, which is crucial for managing conditions like gout. For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory potency compared to standard drugs like febuxostat .

| Compound | IC50 (nM) | Type of Inhibition |

|---|---|---|

| 16c | 5.7 | Mixed-type |

| 16d | 5.7 | Mixed-type |

| 16f | 4.2 | Mixed-type |

| Febuxostat | 5.4 | Standard |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study involving metal-organic frameworks (MOFs) containing this compound, significant antibacterial activity was noted, suggesting its potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental studies indicated that it could reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin. This suggests a potential role for this compound in treating inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Binding : The compound interacts with active sites of enzymes, altering their activity through competitive or non-competitive inhibition.

- Gene Expression Modulation : It influences cellular pathways by modulating the expression of genes involved in oxidative stress responses and apoptosis.

- Cell Signaling Pathways : The compound can affect various signaling pathways, leading to changes in cell metabolism and function.

Xanthine Oxidoreductase Inhibition Study

A comprehensive study evaluated a series of pyrazole derivatives for their ability to inhibit XOR. The most potent compounds were analyzed using steady-state kinetics and molecular docking studies, revealing insights into their binding modes and structure-activity relationships (SAR). These findings are critical for developing effective treatments for hyperuricemia and related disorders .

Antimicrobial Efficacy Testing

In vitro tests on metal complexes containing this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results suggest that modifications to the metal coordination could enhance the antimicrobial efficacy of the compound .

Q & A

Basic: What are the standard synthetic routes for 3-phenyl-1H-pyrazole-4-carboxylic acid?

Answer:

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent basic hydrolysis (e.g., using NaOH) yields the carboxylic acid derivative. Key reaction conditions include refluxing in ethanol or methanol and purification via recrystallization .

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine, ethanol, reflux | ~75% | |

| Hydrolysis | 2M NaOH, methanol, room temperature | ~85% |

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- X-ray diffraction (XRD): Determines crystal structure and confirms bond lengths/angles (e.g., C=O bond at 1.21 Å) .

- FTIR: Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- NMR: ¹H NMR (DMSO-d₆) shows pyrazole proton signals at δ 7.8–8.2 ppm and phenyl protons at δ 7.2–7.5 ppm .

Example Spectral Data:

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FTIR | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H) | |

| ¹H NMR (DMSO-d₆) | δ 8.12 (s, 1H, pyrazole-H), δ 7.35–7.50 (m, 5H, phenyl-H) |

Advanced: How can computational methods resolve discrepancies between experimental and theoretical spectral data?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict optimized geometries and vibrational frequencies. Discrepancies in FTIR or NMR can arise from solvent effects or intermolecular interactions not modeled in simulations. Adjust computational parameters (e.g., solvent polarity in COSMO models) to align theoretical and experimental results .

Methodological Steps:

Optimize molecular geometry using DFT.

Calculate vibrational frequencies and compare with FTIR.

Apply solvent correction models for NMR chemical shifts.

Advanced: What strategies improve yield in multi-step syntheses of pyrazole-4-carboxylic acid derivatives?

Answer:

- Catalyst optimization: Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, enhancing regioselectivity .

- Stepwise purification: Employ column chromatography after each step to isolate intermediates (e.g., ethyl ester derivatives) .

- Reaction monitoring: Use TLC or HPLC to track byproduct formation and adjust reaction time/temperature .

Example Optimization Table:

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Pd(OAc)₂ (5 mol%) | Increases coupling efficiency by ~20% | |

| Column chromatography (hexane:EtOAc 3:1) | Reduces impurities to <5% |

Advanced: How do structural modifications influence biological activity in pyrazole-4-carboxylic acid derivatives?

Answer:

- Substituent effects: Trifluoromethyl groups at position 3 enhance lipophilicity and enzyme inhibition (e.g., mTOR/p70S6K pathways in anti-cancer studies) .

- Phenyl ring substitution: Electron-withdrawing groups (e.g., Cl at para position) improve binding affinity to target proteins .

Structure-Activity Relationship (SAR) Data:

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(CF₃) derivative | Increased lipophilicity | 12 µM (mTOR inhibition) | |

| 4-Cl-phenyl analog | Enhanced binding | 8 µM (anti-proliferative) |

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation .

- Stability monitoring: Perform HPLC every 6 months to detect degradation (retention time shifts indicate impurity formation) .

Advanced: How can computational modeling predict electronic properties for drug design applications?

Answer:

- HOMO-LUMO analysis: Calculate energy gaps to assess reactivity (e.g., smaller gaps correlate with higher electrophilicity) .

- Molecular docking: Simulate interactions with target enzymes (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .

Example Computational Results:

| Property | Value (eV) | Reference |

|---|---|---|

| HOMO | −6.32 | |

| LUMO | −1.87 | |

| Gap | 4.45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.